molecular formula C16H16ClNO B1271824 N-benzyl-2-chloro-N-(3-methylphenyl)acetamide CAS No. 38677-47-3

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Cat. No.: B1271824
CAS No.: 38677-47-3
M. Wt: 273.75 g/mol
InChI Key: FKHCQUXRYRIDMR-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-phenylacetamide
  • N-benzyl-2-chloro-N-(4-methylphenyl)acetamide
  • N-benzyl-2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHCQUXRYRIDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368734
Record name N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38677-47-3
Record name N-benzyl-2-chloro-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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